

A Preclinical Head-to-Head: K-Ras G12C-IN-3 vs. Adagrasib (MRTX849)

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Compound of Interest

Compound Name: K-Ras G12C-IN-3

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A Comparative Analysis of Two Covalent Inhibitors Targeting the KRAS G12C Mutation

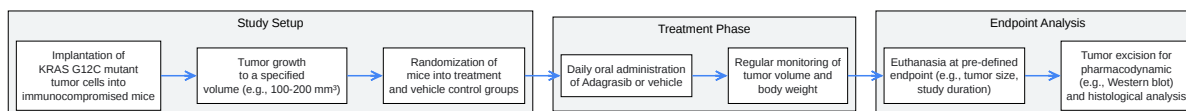
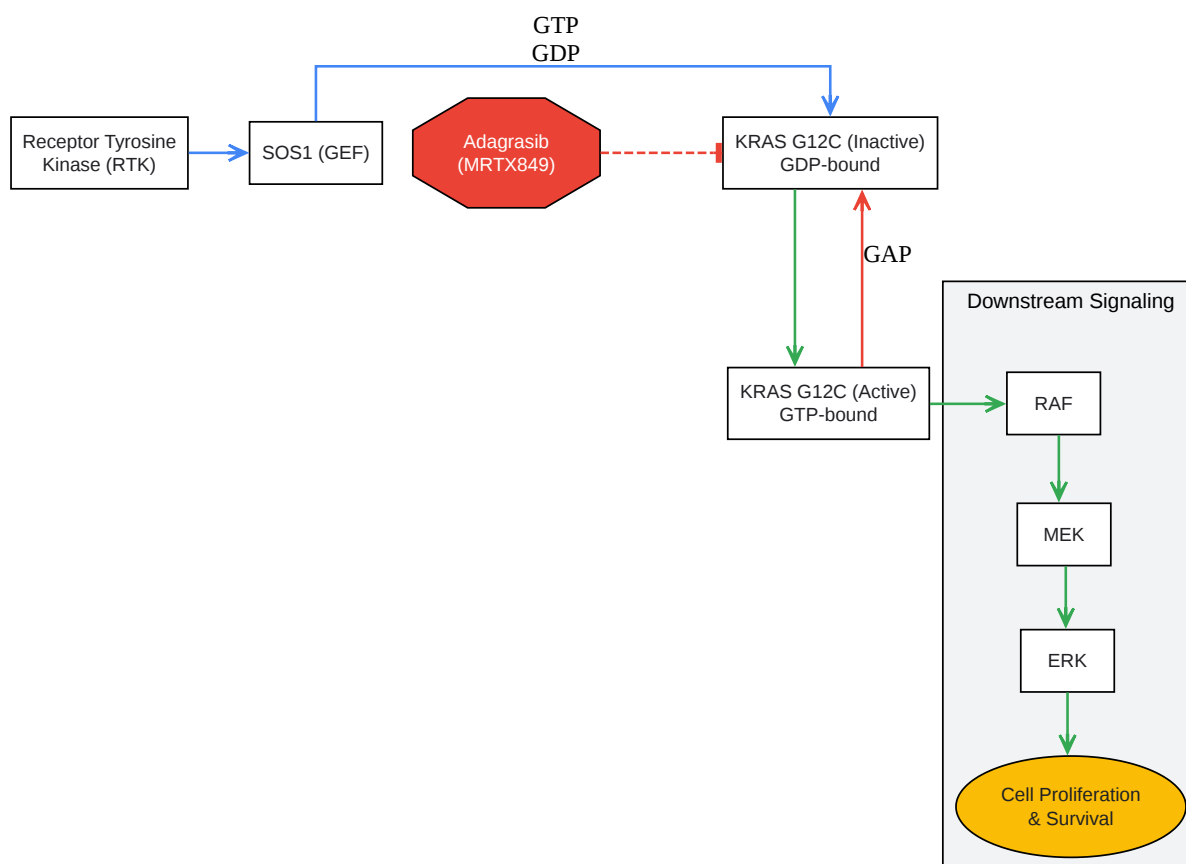
This guide provides a comparative overview of the preclinical data for **K-Ras G12C-IN-3** and adagrasib (MRTX849), two covalent inhibitors designed to target the KRAS G12C mutation, a key driver in various cancers. While extensive preclinical data is available for adagrasib, which has advanced to clinical trials and received regulatory approval, publicly available preclinical data for **K-Ras G12C-IN-3** is limited. This document summarizes the available information to aid researchers, scientists, and drug development professionals in understanding the preclinical profiles of these compounds.

Mechanism of Action

Both adagrasib and **K-Ras G12C-IN-3** are described as irreversible inhibitors of the KRAS G12C mutant protein. They function by covalently binding to the cysteine residue at position 12, which is unique to this mutant form of KRAS. This modification locks the KRAS protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival.

Signaling Pathway Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors like adagrasib. By locking KRAS G12C in an inactive state, these inhibitors prevent the activation of downstream effectors.



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